Defluina

Description

Defluina is a therapeutic agent historically studied for its efficacy in treating peripheral arterial occlusive diseases (PAOD). Clinical trials from the 1970s demonstrate its use as a vasodilator, administered orally in droplet form. Key findings from these studies include:

- Dosage and Duration: this compound was typically prescribed at 20–30 drops thrice daily over 4–6 weeks, depending on the study .

- Efficacy: Significant improvements in clinical parameters such as walking distance, ulcer healing (including gangrenous alterations), and peripheral circulation were observed .

Properties

CAS No. |

52623-83-3 |

|---|---|

Molecular Formula |

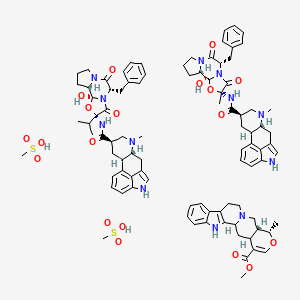

C91H110N12O19S2 |

Molecular Weight |

1740.0 g/mol |

IUPAC Name |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid;methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |

InChI |

InChI=1S/C35H41N5O5.C33H37N5O5.C21H24N2O3.2CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;2*1-5(2,3)4/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);3-6,11-12,15-16,19,22H,7-10H2,1-2H3;2*1H3,(H,2,3,4)/t23-,25-,27-,28+,29+,34-,35+;21-,23-,25-,26+,27+,32-,33+;12-,15-,16+,19-;;/m110../s1 |

InChI Key |

KJLGLWWEFQLCSM-QQWWIMCFSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45.CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O.CS(=O)(=O)O |

Canonical SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O.CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

The preparation of Defluina involves specific synthetic routes and reaction conditions. One method includes the use of a test preparation containing raubasine, dihydroergocristine, and dihydroergotamine. This preparation is administered intravenously in controlled doses

Chemical Reactions Analysis

Defluina undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different fluorinated compounds, while reduction reactions may lead to the formation of defluorinated products .

Scientific Research Applications

Defluina has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of defluorination and the breakdown of fluorinated compounds. In biology, it is used to investigate the effects of fluorinated compounds on living organisms and their potential toxicity. In medicine, this compound is explored for its potential therapeutic applications, particularly in the treatment of conditions related to fluorinated compound exposure. In industry, it is used in the development of new materials and coatings that are more environmentally friendly .

Mechanism of Action

The mechanism of action of Defluina involves the inhibition of specific enzymes that catalyze the breakdown of fluorinated compounds. This process is known as enzymatic defluorination. The molecular targets of this compound include enzymes such as fluorinase, which converts inorganic fluoride into fluorinated compounds. By inhibiting these enzymes, this compound prevents the formation of harmful fluorinated compounds and promotes their breakdown .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on its therapeutic application and mechanism (vasodilation), Defluina can be contextualized within the broader class of peripheral vasodilators. Below is a comparative analysis derived from the available clinical

Table 1: this compound’s Clinical Outcomes vs. General Vasodilator Class

Key Observations:

Tolerability : this compound’s safety profile appears superior to many vasodilators, which often cause systemic side effects due to broader receptor interactions .

Administration : Its droplet formulation may offer dosing flexibility compared to fixed-dose tablets .

Limitations in Evidence:

- No structural data or direct pharmacological comparisons (e.g., receptor affinity, metabolic pathways) are provided in the cited studies.

- Functional similarities are inferred from clinical outcomes rather than mechanistic studies .

Research Findings and Implications

This compound’s Unique Advantages:

- Rapid Ulcer Healing: In trials, 3/5 crural ulcers and one gangrenous lesion healed within 4 weeks, suggesting potent microcirculatory effects .

- Patient Compliance : High tolerability (94% of patients in one study) supports its use in elderly populations .

Contrasts with Broader Vasodilator Trends:

- However, its unique ulcer-healing efficacy may imply a multimodal mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.